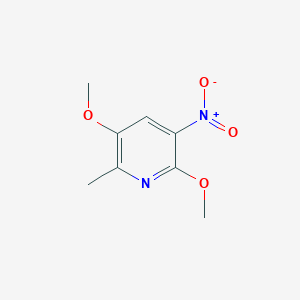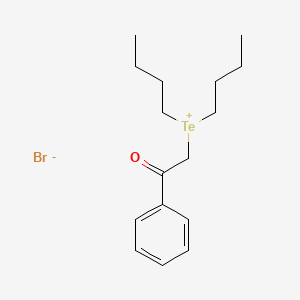
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide is a chemical compound that belongs to the class of organotellurium compounds. These compounds are characterized by the presence of tellurium atoms bonded to organic groups.
Vorbereitungsmethoden
The synthesis of Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of dibutyl telluride with 2-oxo-2-phenylethyl bromide under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to form tellurides and other reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different telluronium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide has several scientific research applications, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as the Wittig-type reactions, to form α,β-unsaturated esters, ketones, and nitriles.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The compound can form ylides, which are key intermediates in many organic reactions. These ylides can undergo further transformations to form the desired products. The molecular pathways involved in these reactions are complex and depend on the specific reaction conditions and substrates used .
Vergleich Mit ähnlichen Verbindungen
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide can be compared with other similar organotellurium compounds, such as:
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, chloride
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, iodide
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, fluoride
These compounds share similar chemical properties but differ in their reactivity and applications. The bromide variant is unique due to its specific reactivity and the types of reactions it can catalyze .
Eigenschaften
CAS-Nummer |
111873-49-5 |
|---|---|
Molekularformel |
C16H25BrOTe |
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
dibutyl(phenacyl)tellanium;bromide |
InChI |
InChI=1S/C16H25OTe.BrH/c1-3-5-12-18(13-6-4-2)14-16(17)15-10-8-7-9-11-15;/h7-11H,3-6,12-14H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BWYXOPHJYFOFNU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Te+](CCCC)CC(=O)C1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


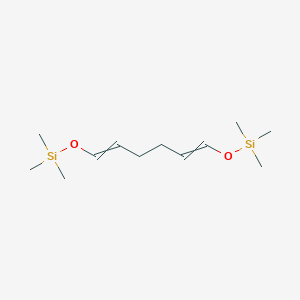
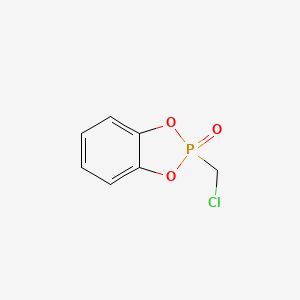
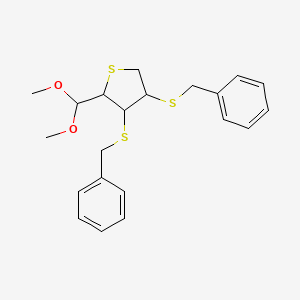
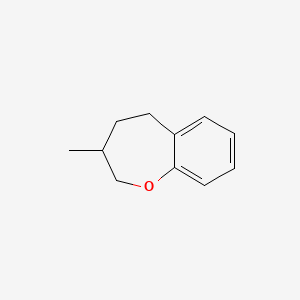
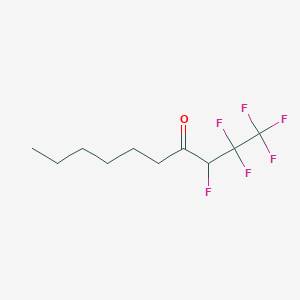
![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)

![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
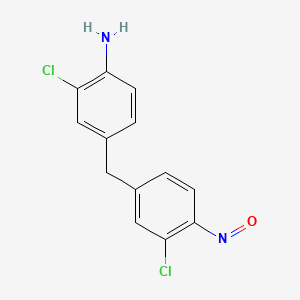
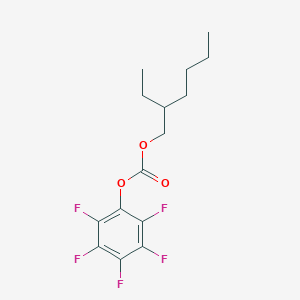
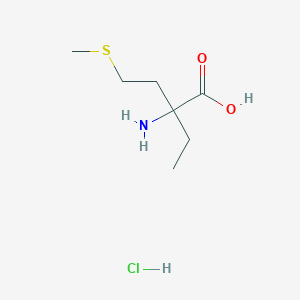
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
